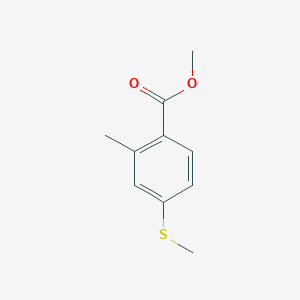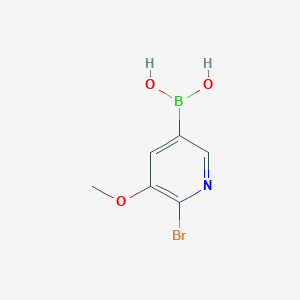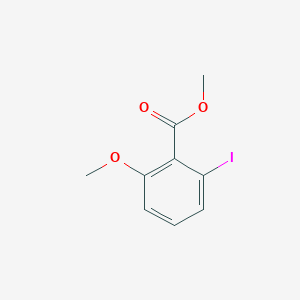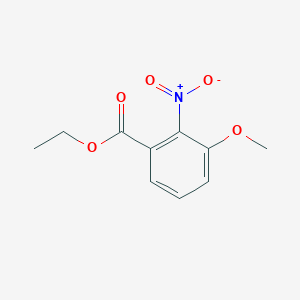
Methyl 2-methyl-4-(methylsulfanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-methyl-4-(methylsulfanyl)benzoate” is a chemical compound with the CAS Number: 1822631-90-2 . It has a molecular weight of 196.27 and its IUPAC name is methyl 2-methyl-4-(methylthio)benzoate . The compound is a liquid at room temperature .
Synthesis Analysis
There are two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoate, which is structurally similar to the compound . These methods use readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O2S/c1-7-6-8 (13-3)4-5-9 (7)10 (11)12-2/h4-6H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Wirkmechanismus
Methyl 2-methyl-4-(methylsulfanyl)benzoate is a highly reactive compound due to its sulfur-containing group. This group is capable of acting as both a nucleophile and an electrophile, allowing it to participate in a wide variety of chemical reactions. The most common reaction is the nucleophilic substitution of the methyl group with another nucleophile, such as a halide or a thiol. This reaction produces a new compound with a different structure and properties.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has antioxidant properties, which may help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may help reduce inflammation in the body. Additionally, it has been shown to have antifungal activity, which may help to prevent fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methyl-4-(methylsulfanyl)benzoate has a number of advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also relatively inexpensive and readily available. Additionally, it has a wide range of applications due to its unique structure and reactivity. However, it is important to note that this compound is highly reactive and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving methyl 2-methyl-4-(methylsulfanyl)benzoate. These include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical, food, and cosmetic industries. Additionally, further research into its reactivity and its potential as a starting material for the synthesis of other compounds is also of interest. Finally, further research into its potential as an intermediate in the synthesis of other compounds is also of interest.
Synthesemethoden
Methyl 2-methyl-4-(methylsulfanyl)benzoate can be synthesized in a variety of ways. One method involves the reaction of methyl benzoate with sodium hydrogen sulfide in an aqueous solution. This reaction produces this compound and sodium benzoate as the products. Another method involves the reaction of benzene and methyl mercaptan in the presence of an acid catalyst, such as sulfuric acid. This reaction produces this compound and water as the products.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-4-(methylsulfanyl)benzoate has been studied extensively in the scientific community due to its unique properties and structure. It has been used as a model compound in research studies to understand the mechanisms of aromatic substitution and the reactivity of sulfur-containing compounds. It has also been used to study the synthesis of other compounds and to develop new synthetic methods. Additionally, it has been used as a starting material in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.
Safety and Hazards
The compound is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Eigenschaften
IUPAC Name |
methyl 2-methyl-4-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-6-8(13-3)4-5-9(7)10(11)12-2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLMFBCEJDCQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)








